Cas no 1695484-59-3 (2,2-difluoro-1-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)

2,2-difluoro-1-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2,2-difluoro-1-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine
- 2,2-difluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine
- EN300-1930787
- 1695484-59-3
-
- インチ: 1S/C8H13F2N3/c1-5(2)13-6(3-4-12-13)7(11)8(9)10/h3-5,7-8H,11H2,1-2H3
- InChIKey: AJVLUIHGPOLKLI-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1=CC=NN1C(C)C)N)F
計算された属性
- せいみつぶんしりょう: 189.10775375g/mol
- どういたいしつりょう: 189.10775375g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
2,2-difluoro-1-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1930787-5.0g |
2,2-difluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
1695484-59-3 | 5g |
$5014.0 | 2023-06-04 | ||
Enamine | EN300-1930787-2.5g |
2,2-difluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
1695484-59-3 | 2.5g |
$2351.0 | 2023-09-17 | ||
Enamine | EN300-1930787-1.0g |
2,2-difluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
1695484-59-3 | 1g |
$1729.0 | 2023-06-04 | ||
Enamine | EN300-1930787-10.0g |
2,2-difluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
1695484-59-3 | 10g |
$7435.0 | 2023-06-04 | ||
Enamine | EN300-1930787-0.25g |
2,2-difluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
1695484-59-3 | 0.25g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1930787-0.5g |
2,2-difluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
1695484-59-3 | 0.5g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1930787-5g |
2,2-difluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
1695484-59-3 | 5g |
$3479.0 | 2023-09-17 | ||
Enamine | EN300-1930787-0.05g |
2,2-difluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
1695484-59-3 | 0.05g |
$1008.0 | 2023-09-17 | ||
Enamine | EN300-1930787-0.1g |
2,2-difluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
1695484-59-3 | 0.1g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1930787-10g |
2,2-difluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
1695484-59-3 | 10g |
$5159.0 | 2023-09-17 |
2,2-difluoro-1-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
2,2-difluoro-1-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No 1695484-59-3 and Product Name: 2,2-difluoro-1-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine
The compound identified by the CAS number 1695484-59-3 and the product name 2,2-difluoro-1-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of fluorine atoms and a pyrazole core enhances its pharmacological profile, making it a promising candidate for further exploration.
Recent research in the area of heterocyclic compounds has highlighted the importance of pyrazole derivatives in the design of novel therapeutic agents. The structural motif of 2,2-difluoro-1-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine incorporates a fluorinated pyrazole ring, which is known for its ability to modulate enzyme activity and interact with biological targets. This modification not only improves metabolic stability but also enhances binding affinity, crucial factors in the development of effective pharmaceuticals.
The substituent (propan-2-yl) at the 1-position of the pyrazole ring contributes to the compound's solubility and bioavailability, making it more suitable for oral administration. This feature is particularly important in drug development, where formulation issues can significantly impact therapeutic efficacy. The combination of fluorine and aliphatic side chains in this molecule creates a balance between lipophilicity and polarizability, optimizing its interaction with biological membranes and receptors.
In the context of current pharmaceutical research, compounds like 2,2-difluoro-1-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine are being evaluated for their potential in treating various diseases. Studies have shown that fluorinated pyrazole derivatives exhibit anti-inflammatory, anti-viral, and anti-cancer properties. The specific arrangement of atoms in this compound allows it to engage with multiple biological pathways simultaneously, offering a multitarget approach that could be more effective than traditional monotherapies.
The synthesis of 2,2-difluoro-1-1-(propan-2-yl)-1H-pyrazol-5-yethanamine involves sophisticated organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the desired molecular framework. These methods ensure high yield and purity, which are essential for subsequent pharmacological testing.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for drug discovery. By modifying various functional groups within its structure, chemists can generate a library of analogs with tailored properties. This approach has been successfully applied in other areas of medicinal chemistry, leading to the identification of novel lead compounds with improved pharmacokinetic profiles.
The pharmacokinetic properties of 2,2-difluoro-N-(propyl)-N'-[5-(trifluoromethyl)pyrazol]-ethylideneamine (the systematic name) are another critical area of investigation. Preliminary studies suggest that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These findings are encouraging for further development as they indicate that the molecule is likely to be well-tolerated and effective when administered orally.
Furthermore, computational modeling has played a pivotal role in understanding the interactions between this compound and biological targets. Molecular docking studies have revealed that it can bind effectively to enzymes and receptors involved in disease pathways. This computational data provides valuable insights into how modifications can be made to enhance binding affinity and selectivity.
The potential applications of CAS No 1695484:59:3 extend beyond traditional therapeutic areas. Researchers are exploring its use in agrochemicals and material science due to its unique chemical properties. For instance, fluorinated pyrazoles have been shown to improve crop protection agents by enhancing their stability and efficacy against pests.
In conclusion, 1695484:59:3 represents a significant advancement in pharmaceutical chemistry with its innovative structure and promising pharmacological properties. The combination of fluorine atoms, propanamidine moiety,and pyrazole core makes it an attractive candidate for further research and development. As our understanding of molecular interactions continues to grow, 1695484:59:3 could pave the way for new treatments targeting various diseases.
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